molecular formula C20H14N4O4 B10935360 6-(1,3-benzodioxol-5-yl)-3-methyl-N-(pyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(1,3-benzodioxol-5-yl)-3-methyl-N-(pyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10935360
M. Wt: 374.3 g/mol
InChI Key: YSSIXCIEJWMYAU-UHFFFAOYSA-N
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Description

6-(1,3-BENZODIOXOL-5-YL)-3-METHYL-N~4~-(2-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that features an isoxazole ring fused to a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of multiple functional groups, including a benzodioxole moiety and a pyridyl group, contributes to its diverse chemical reactivity and potential therapeutic properties.

Chemical Reactions Analysis

Types of Reactions

6-(1,3-BENZODIOXOL-5-YL)-3-METHYL-N~4~-(2-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of 6-(1,3-BENZODIOXOL-5-YL)-3-METHYL-N~4~-(2-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of cytochrome P450 CYP17, the compound interferes with the enzyme’s activity, reducing the biosynthesis of androgen and estrogen precursors . This inhibition can lead to decreased hormone levels, which is beneficial in treating hormone-dependent cancers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,3-BENZODIOXOL-5-YL)-3-METHYL-N~4~-(2-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and fused ring systems, which contribute to its distinct chemical reactivity and biological activities. Its potential as a cytochrome P450 CYP17 inhibitor further distinguishes it from other similar compounds .

Properties

Molecular Formula

C20H14N4O4

Molecular Weight

374.3 g/mol

IUPAC Name

6-(1,3-benzodioxol-5-yl)-3-methyl-N-pyridin-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H14N4O4/c1-11-18-13(19(25)23-17-4-2-3-7-21-17)9-14(22-20(18)28-24-11)12-5-6-15-16(8-12)27-10-26-15/h2-9H,10H2,1H3,(H,21,23,25)

InChI Key

YSSIXCIEJWMYAU-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(=O)NC5=CC=CC=N5

Origin of Product

United States

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